2-Amino-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone

Description

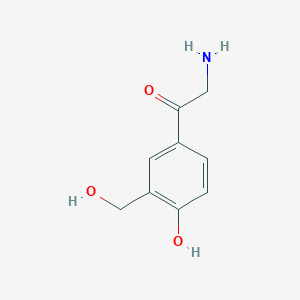

2-Amino-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone (IUPAC name) is a hydroxyacetophenone derivative with significant pharmaceutical relevance. It is commonly recognized as Albuterone () and serves as a key impurity in Salbutamol (albuterol) formulations, designated as Salbutamol Impurity J ().

- Molecular Formula: C₁₃H₁₉NO₃·HCl (hydrochloride salt)

- Molecular Weight: 273.76 g/mol (hydrochloride)

- Key Features: Aromatic ring substituted with hydroxyl (-OH), hydroxymethyl (-CH₂OH), and aminoethylketone (-NH-C(CH₃)₃-CO-) groups. Synthesized via hydrogenation of p-hydroxyisonitrosoacetophenone over Pd/C in acetic acid (<60°C, 91% yield) () or oxidation of the biogenic amine 1-(4-hydroxyphenyl)-2-aminoethanol ().

This compound is critical in pharmaceutical quality control, as its presence in Salbutamol formulations must be monitored to ensure drug safety and efficacy ().

Properties

IUPAC Name |

2-amino-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-4-9(13)6-1-2-8(12)7(3-6)5-11/h1-3,11-12H,4-5,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYGXVCHAPZETCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CN)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone typically involves the following steps:

Starting Material: The synthesis begins with a suitable phenylethanone derivative.

Hydroxylation: The hydroxyl groups at the fourth and third positions can be introduced through hydroxylation reactions using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

Bulk Synthesis: Large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Chromium trioxide, PCC, hydrogen peroxide.

Reduction: LiAlH4, NaBH4.

Substitution: Electrophiles like alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Ketones, aldehydes.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Amino-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell signaling.

Comparison with Similar Compounds

Key Observations:

Structural Variations: The hydroxymethyl group at position 3 distinguishes the target compound from simpler analogs like 2-Amino-1-(4-hydroxyphenyl)ethanone. This group enhances hydrophilicity and may influence receptor binding in pharmaceutical contexts (). Halogenated Derivatives (e.g., chloro-substituted compounds in ) exhibit higher molecular weights and altered melting points compared to non-halogenated analogs.

Synthetic Routes: Nitro Reduction: 1-(3-Amino-2-hydroxyphenyl)ethanone is synthesized via hydrogenation of nitro precursors (e.g., 2-hydroxy-3-nitroacetophenone) using Pt/C or SnCl₂ (). Bromination: Bromo derivatives (e.g., 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone) are prepared via electrophilic substitution, with melting points ~128–131°C ().

Pharmacological Relevance: Aminoethylketone derivatives with tert-butylamino groups (e.g., the target compound) are linked to β₂-adrenergic receptor activity, explaining their role as Salbutamol intermediates (). Compounds like 2-(Dimethylamino)-1-(4-hydroxyphenyl)ethanone are studied for CNS applications due to their amine substituents ().

Pharmaceutical Impurity Profiling

The target compound’s hydrochloride salt (CAS 41489-89-8) is a regulated impurity in Salbutamol, necessitating precise analytical methods (e.g., UPLC) for quantification (). Its detection limit in formulations is critical for compliance with pharmacopeial standards ().

Comparative Physicochemical Data

Emerging Derivatives

- N-Benzyl Derivatives: Compounds like 2-[Benzyl(tert-butyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone (CAS 24085-08-3) are explored for enhanced metabolic stability ().

Biological Activity

2-Amino-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone, a compound with significant potential in biological applications, has been studied for its various biological activities. This article provides a comprehensive overview of its biological properties, focusing on its antimicrobial, antioxidant, and potential therapeutic effects.

The compound is characterized by the following structural features:

- Chemical Formula: C9H13NO3

- Molecular Weight: 183.21 g/mol

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting their growth. The compound's mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Activity Results

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

2. Antioxidant Properties

The antioxidant activity of the compound has been evaluated using various assays, including DPPH and ABTS radical scavenging methods. Results suggest that it effectively scavenges free radicals, thus potentially protecting cells from oxidative stress.

Table 2: Antioxidant Activity Assay Results

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may modulate enzyme activities and influence pathways associated with oxidative stress and inflammation.

Molecular Targets

- Enzymatic Inhibition: The compound may inhibit enzymes involved in oxidative stress responses.

- Cell Signaling Pathways: It can influence pathways related to inflammation and apoptosis.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness against multidrug-resistant strains of bacteria, suggesting its potential as a lead compound for new antibiotic development .

- Antioxidant Study : Research published in Antioxidants explored the compound's role in reducing oxidative stress markers in cellular models, indicating its potential for use in neuroprotective therapies .

- Therapeutic Applications : Investigations into its use as a therapeutic agent for conditions such as diabetes and cardiovascular diseases have shown promising results, particularly due to its ability to modulate inflammatory pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.